molecular formula C8H9ClFNO B12839383 7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine

7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine

Cat. No.: B12839383
M. Wt: 189.61 g/mol
InChI Key: WFWSQWDIUUZXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact industrial methods are typically proprietary and may involve advanced techniques to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazine derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]thiazine: Similar structure but contains a sulfur atom instead of an oxygen atom.

    7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]pyridine: Contains a nitrogen atom instead of an oxygen atom.

Uniqueness

The presence of both chlorine and fluorine atoms in 7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine imparts unique chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

7-chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H9ClFNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,7-8,11H,1-2H2

InChI Key

WFWSQWDIUUZXNN-UHFFFAOYSA-N

Canonical SMILES

C1COC2C=C(C(=CC2N1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.